2-(1,3-Dioxolan-2-yl)phenyl propylcarbamate
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Overview
Description
2-(1,3-Dioxolan-2-yl)phenyl propylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group and a propylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl propylcarbamate typically involves the acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst to form the dioxolane ring . The phenyl group is introduced through a Friedel-Crafts alkylation reaction, and the propylcarbamate moiety is added via a carbamation reaction using propyl isocyanate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to optimize yield and purity. The use of catalysts such as zirconium tetrachloride or tetrabutylammonium tribromide can enhance the efficiency of the acetalization and carbamation reactions .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl propylcarbamate undergoes various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are commonly used.
Reduction: Lithium aluminium hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles like acyl chlorides or alkyl halides are used in the presence of Lewis acids.
Major Products
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from the carbamate group.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)phenyl propylcarbamate has several scientific research applications:
Chemistry: Used as a protecting group for carbonyl compounds during synthetic transformations.
Biology: Investigated for its potential as a muscarinic acetylcholine receptor agonist.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the synthesis of polymers and as a solvent in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl propylcarbamate involves its interaction with specific molecular targets. For instance, as a muscarinic acetylcholine receptor agonist, it binds to the receptor and mimics the action of acetylcholine, leading to the activation of downstream signaling pathways . This interaction can modulate various physiological processes, including neurotransmission and muscle contraction .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features but lacking the phenyl and carbamate groups.
2-Phenyl-1,3-dioxolane: Similar to 2-(1,3-Dioxolan-2-yl)phenyl propylcarbamate but without the propylcarbamate moiety.
3-(1,3-Dioxolan-2-yl)phenylboronic acid pinacol ester: Contains a boronic acid ester group instead of the carbamate.
Uniqueness
This compound is unique due to its combination of a dioxolane ring, phenyl group, and propylcarbamate moiety. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Properties
CAS No. |
61405-78-5 |
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Molecular Formula |
C13H17NO4 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-propylcarbamate |
InChI |
InChI=1S/C13H17NO4/c1-2-7-14-13(15)18-11-6-4-3-5-10(11)12-16-8-9-17-12/h3-6,12H,2,7-9H2,1H3,(H,14,15) |
InChI Key |
PBVTUZKPWWRBEW-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)OC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
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